4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole
CAS No.:
Cat. No.: VC17504529
Molecular Formula: C7H10BrNO
Molecular Weight: 204.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H10BrNO |
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Molecular Weight | 204.06 g/mol |
IUPAC Name | 4-(bromomethyl)-5-propan-2-yl-1,3-oxazole |
Standard InChI | InChI=1S/C7H10BrNO/c1-5(2)7-6(3-8)9-4-10-7/h4-5H,3H2,1-2H3 |
Standard InChI Key | BNXZVKXOSMTQPP-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=C(N=CO1)CBr |
Introduction
Chemical Identity and Structural Analysis
4-(Bromomethyl)-5-(propan-2-yl)-1,3-oxazole belongs to the oxazole family, a class of five-membered heterocycles containing one oxygen and one nitrogen atom. Its molecular formula is C₇H₁₀BrNO, with a molecular weight of 204.07 g/mol. The bromomethyl (-CH₂Br) and isopropyl (-CH(CH₃)₂) groups at positions 4 and 5, respectively, confer distinct electronic and steric properties to the molecule.
Synthesis and Manufacturing
The synthesis of 4-(bromomethyl)-5-(propan-2-yl)-1,3-oxazole can be achieved through regiocontrolled functionalization strategies, as demonstrated in bromooxazole syntheses .
Regioselective Bromination
A plausible route involves the bromination of a pre-formed 4-methyl-5-isopropyl-1,3-oxazole precursor. This method aligns with protocols for synthesizing 4-bromooxazoles via halogen dance rearrangements :
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Protection: Temporary silylation of the oxazole’s 2-position using triisopropylsilyl (TIPS) groups directs electrophilic attack to the 4-methyl group.
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Lithiation-Bromination: Treatment with lithium diisopropylamide (LDA) generates a lithiated intermediate at the 4-methyl group, which reacts with dibromotetrafluoroethane (DBTFE) to introduce bromine.
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Deprotection: Removal of the TIPS group under acidic conditions yields the target compound.
Reaction Conditions:
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Temperature: -78°C (lithiation), room temperature (bromination).
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Solvents: Tetrahydrofuran (THF) or diethyl ether.
Alternative Pathways
Cyclocondensation of α-bromoketones with isocyanates or urea derivatives under microwave irradiation offers a green chemistry approach, as reported for related oxazoles . For example:
This method reduces reaction times and improves yields compared to conventional heating .
Physicochemical Properties
While experimental data for 4-(bromomethyl)-5-(propan-2-yl)-1,3-oxazole are scarce, properties can be inferred from structurally similar compounds :
Property | Value/Description |
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Molecular Weight | 204.07 g/mol |
Density | ~1.35 g/cm³ (estimated) |
Boiling Point | 210–230°C (extrapolated) |
Solubility | Soluble in CHCl₃, DCM, THF; insoluble in water |
LogP (Partition Coefficient) | ~2.5 (predicted) |
The bromomethyl group increases molecular polarity compared to non-halogenated analogs, enhancing solubility in polar aprotic solvents.
Reactivity and Functionalization
The bromomethyl group at position 4 serves as a critical site for further derivatization:
Nucleophilic Substitution
Reactions with amines, thiols, or alkoxides yield functionalized oxazoles:
Applications in Chemical Synthesis
Agrochemical Intermediates
Oxazole derivatives are integral to herbicidal agents. For instance, thiocarbamate sulfoxides containing oxazole moieties exhibit pre-emergence herbicidal activity under flooded conditions . The bromomethyl group in 4-(bromomethyl)-5-(propan-2-yl)-1,3-oxazole could serve as a precursor for sulfonyl or sulfonamide functionalities in such compounds.
Pharmaceutical Building Blocks
Oxazoles are privileged structures in drug design due to their metabolic stability and hydrogen-bonding capacity. Brominated variants enable late-stage diversification, as seen in antiprotozoal agents targeting Giardia lamblia .
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